molecular formula C14H11NO3S B6377018 3-Cyano-5-(4-methylsulfonylphenyl)phenol CAS No. 1261925-00-1

3-Cyano-5-(4-methylsulfonylphenyl)phenol

Cat. No.: B6377018
CAS No.: 1261925-00-1
M. Wt: 273.31 g/mol
InChI Key: FVOUSWGEAULABC-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-methylsulfonylphenyl)phenol is a synthetic aromatic compound featuring a phenol backbone substituted with a cyano (-CN) group at the 3-position and a 4-methylsulfonylphenyl (-SO₂C₆H₄CH₃) moiety at the 5-position. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or anti-inflammatory agents, owing to the sulfonyl group’s role in targeting proteins like cyclooxygenases (COXs) .

Properties

IUPAC Name

3-hydroxy-5-(4-methylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOUSWGEAULABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684948
Record name 5-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-00-1
Record name 5-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Cyano-5-(4-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in the substituents at the 5-position of the phenol ring, altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Cyano-5-(4-methylsulfonylphenyl)phenol 4-methylsulfonylphenyl (-SO₂C₆H₄CH₃) C₁₄H₁₁NO₃S 273.31 High polarity, potential COX-2 inhibition
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol 4-dimethylsulfamoylphenyl (-SO₂N(CH₃)₂C₆H₄) C₁₅H₁₅N₂O₃S 303.36 Enhanced solubility due to -N(CH₃)₂; protease inhibition
3-Chloro-5-(4-hydroxymethylphenyl)phenol 4-hydroxymethylphenyl (-CH₂OHC₆H₄) C₁₃H₁₁ClO₂ 246.68 Reduced electron withdrawal; antimicrobial applications
3-Cyano-5-(2,6-difluorophenyl)phenol 2,6-difluorophenyl (-C₆H₃F₂) C₁₃H₇F₂NO 231.20 Increased acidity (fluorine’s electronegativity); kinase inhibition
3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline 4-chlorophenylsulfonyl (-SO₂C₆H₄Cl) C₁₃H₁₁ClNO₃S 297.76 Methoxy group enhances metabolic stability; anticancer activity

Physicochemical Properties

  • Electron Effects: The methylsulfonyl group in the target compound imparts strong electron-withdrawing effects, increasing the phenol’s acidity (lower pKa) compared to analogues with electron-donating groups (e.g., -CH₂OH in ).
  • Solubility : The dimethylsulfamoyl analogue exhibits higher aqueous solubility due to the tertiary amine, whereas the methoxy-substituted compound shows improved lipid solubility.
  • Thermal Stability : Sulfonyl-containing compounds (e.g., target compound and ) generally exhibit higher thermal stability due to strong S=O bonds, as evidenced by differential scanning calorimetry (DSC) data in related studies .

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